2,4-Dimethoxy-1-(methoxymethyl)benzene
Description
The study of benzene (B151609) derivatives with multiple alkoxy substituents is a significant area of organic chemistry. These compounds often serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specialized properties. 2,4-Dimethoxy-1-(methoxymethyl)benzene, with its distinct arrangement of two methoxy (B1213986) groups and a methoxymethyl ether group on the benzene ring, presents a specific example of the structural diversity and synthetic potential within this class of molecules.
While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical identity is confirmed through its structural formula. The properties and reactivity of this compound can be inferred from the collective knowledge of its constituent functional groups and their placement on the aromatic core.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₃ uni.lu |
| SMILES | COCC1=C(C=C(C=C1)OC)OC uni.lu |
| InChI | InChI=1S/C10H14O3/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6H,7H2,1-3H3 uni.lu |
| InChIKey | BRRSPLOMTXEJRC-UHFFFAOYSA-N uni.lu |
| Monoisotopic Mass | 182.0943 Da uni.lu |
Alkoxybenzene derivatives are a class of organic compounds characterized by one or more alkoxy groups (-OR) attached to a benzene ring. These compounds are of significant interest in chemical research due to the electron-donating nature of the alkoxy group, which activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of such reactions. acs.orgacs.org The presence of these groups can significantly impact the biological activity and physical properties of the molecule.
Dimethoxybenzene isomers, such as 1,2-, 1,3-, and 1,4-dimethoxybenzene, are common starting materials in organic synthesis. wikipedia.org They are utilized in the preparation of a wide range of products, from fragrances and flavorings to active pharmaceutical ingredients. The specific positioning of the methoxy groups on the benzene ring dictates the electronic and steric environment, which in turn governs the outcome of chemical transformations. nih.gov
The methoxymethyl (MOM) ether is a well-established protecting group for alcohols in organic synthesis. wikipedia.orgadichemistry.com The use of MOM ethers became prominent due to their stability across a range of conditions, including exposure to many oxidizing and reducing agents, as well as basic and nucleophilic environments. adichemistry.com This stability allows for chemical modifications to be carried out on other parts of a molecule without affecting the protected hydroxyl group.
Historically, the development of protecting groups like the MOM ether was a crucial advancement in synthetic chemistry, enabling the synthesis of complex polyfunctional molecules. The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. wikipedia.org Its removal, or deprotection, is generally achieved under acidic conditions, which cleaves the acetal (B89532) functionality. adichemistry.commasterorganicchemistry.com The strategic use of protecting groups like MOM ethers is a cornerstone of modern synthetic planning.
The structure of this compound involves a benzene ring with three substituents: two methoxy groups at positions 2 and 4, and a methoxymethyl group at position 1. The numbering of the benzene ring is determined by prioritizing the substituents to give them the lowest possible locants.
The regiochemistry of this molecule is of particular interest. The two methoxy groups are powerful ortho, para-directing groups in electrophilic aromatic substitution reactions. scirp.org This means that incoming electrophiles will preferentially add to the positions ortho or para to these groups. In the case of 2,4-dimethoxybenzene, the positions activated by the methoxy groups are 3, 5, and 6. The presence of the methoxymethyl group at position 1 will also influence the steric accessibility of these positions.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to analyze the regioselectivity in reactions of dimethoxybenzenes. nih.govscirp.org These studies show that the outcome of a reaction can be highly dependent on factors such as the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic compound and the reaction conditions, including the solvent used. nih.govscirp.org For this compound, the combined electronic effects of the two methoxy groups would strongly activate the ring, while the steric bulk of the substituents would play a key role in determining the final product distribution in further chemical transformations. A related compound, 2,4-dimethoxybenzyl chloride, is a known intermediate in the synthesis of 2,4-dimethoxybenzylamine, highlighting the synthetic utility of this substitution pattern. google.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2-Dimethoxybenzene |
| 1,3-Dimethoxybenzene (B93181) |
| 1,4-Dimethoxybenzene |
| 2,4-Dimethoxybenzylamine |
| 2,4-Dimethoxybenzyl chloride |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-1-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRSPLOMTXEJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543328 | |
| Record name | 2,4-Dimethoxy-1-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96519-15-2 | |
| Record name | 2,4-Dimethoxy-1-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 2,4 Dimethoxy 1 Methoxymethyl Benzene
Established Synthetic Routes
Traditional approaches to synthesizing 2,4-Dimethoxy-1-(methoxymethyl)benzene and related structures rely on well-documented reaction pathways that offer reliable, albeit sometimes harsh, conditions.
Nucleophilic Substitution Approaches for Methoxymethylation
Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to the target molecule. This approach typically involves a two-step sequence starting from 1,3-dimethoxybenzene (B93181).
The first step is a chloromethylation reaction. 1,3-Dimethoxybenzene can be reacted with a chloromethylating agent, such as a combination of paraformaldehyde and hydrogen chloride, often in the presence of a catalyst, to introduce a chloromethyl group onto the aromatic ring. google.comnih.gov The electron-donating nature of the two methoxy (B1213986) groups directs this substitution to the ortho and para positions, yielding 2,4-dimethoxybenzyl chloride as a key intermediate.
In the second step, this benzylic halide undergoes a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide. nih.gov The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the chloride leaving group to form the desired methoxymethyl ether bond. This reaction is analogous to the Williamson ether synthesis, a classic method for preparing ethers. youtube.comorganic-chemistry.org
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 1,3-Dimethoxybenzene | Paraformaldehyde, HCl | 2,4-Dimethoxybenzyl chloride | Chloromethylation |
| 2 | 2,4-Dimethoxybenzyl chloride | Sodium Methoxide (NaOCH₃) | This compound | Nucleophilic Substitution (Etherification) |
Aromatic nucleophilic substitution (SNAr) has also been studied on related dimethoxy-substituted rings, such as 2,4-dimethoxynitrobenzene. nih.govresearchgate.net While these reactions typically involve substitution directly on the aromatic ring rather than at a benzylic position, they provide valuable insights into the reactivity of dimethoxy-activated benzene (B151609) systems under nucleophilic conditions. nih.govresearchgate.net
Electrochemical Synthesis Pathways for Related Aromatic Ethers
Electrochemical methods represent a modern and often greener alternative for synthesizing ethers. uclouvain.be While specific electrochemical synthesis of this compound is not widely documented, pathways for related compounds have been developed. These methods can involve the methoxymethylation of alcohols and phenols through anodic oxidation, avoiding hazardous reagents like chloromethyl methyl ether. rsc.orgresearchgate.net
Research has demonstrated the electrochemical synthesis of methoxymethyl ethers by trapping anodically generated cations with methanol (B129727). researchgate.net This approach has been successfully applied to various substituted aryl compounds. Another study showed that the electrochemical reaction of toluene (B28343) with methanol, assisted by an ionic liquid and graphite (B72142) electrodes, could yield methoxymethyl benzene with product yields higher than 56%. These electrochemical processes offer a promising route that could be adapted for the synthesis of more complex aromatic ethers.
| Substrate | Method | Key Conditions | Product Type | Reported Yield |
|---|---|---|---|---|
| Alcohols/Phenols | Anodic Oxidation | Undivided cell setup | Aryl MOM Ethers | N/A |
| 2-Aryloxy acetic acids | Anodic Decarboxylation | Trapping with methanol | Aryl MOM Ethers | N/A researchgate.net |
Multi-step Syntheses Involving Halogenation and Subsequent Etherification
The synthesis of this compound is fundamentally a multi-step process, where the strategic order of reactions is crucial for achieving the desired substitution pattern. youtube.com The pathway described under nucleophilic substitution (Section 2.1.1) is a prime example of a multi-step synthesis involving halogenation (specifically, chloromethylation) followed by etherification.
The general strategy involves:
Functionalization of the Aromatic Ring: Starting with a suitable precursor like 1,3-dimethoxybenzene.
Halogenation: Introduction of a halomethyl group (e.g., -CH₂Cl) onto the ring via electrophilic aromatic substitution. The directing effects of the existing substituents (the methoxy groups) are critical for controlling the position of the incoming group. google.com
Etherification: Conversion of the halomethyl intermediate into the final methoxymethyl ether through a nucleophilic substitution reaction with a methoxide source. nih.gov
This sequence ensures the correct placement of the methoxymethyl group, as direct methoxymethylation of the benzene ring is often challenging. The halogenated intermediate is a versatile precursor, pivotal for the subsequent ether bond formation.
Novel and Optimized Synthetic Strategies
Ongoing research focuses on improving the efficiency, safety, and environmental impact of synthesizing aromatic ethers. These efforts include streamlining multi-step processes and adopting greener chemical practices.
Exploration of Telescoping Synthesis Protocols
Telescoping, or one-pot synthesis, involves performing multiple reaction steps consecutively in the same reactor without isolating the intermediate compounds. This approach can significantly improve process efficiency by reducing waste, saving time, and lowering costs.
A potential telescoped protocol for this compound could involve the chloromethylation of 1,3-dimethoxybenzene, followed by the direct addition of sodium methoxide to the same reaction vessel. This would initiate the subsequent etherification reaction in situ, avoiding the need to isolate and purify the potentially lachrymatory and reactive 2,4-dimethoxybenzyl chloride intermediate. The success of such a protocol would depend on the compatibility of the reagents and the careful control of reaction conditions to prevent side reactions.
Development of Environmentally Benign Synthetic Procedures
Green chemistry principles are increasingly being applied to the synthesis of fine chemicals. For the synthesis of benzyl (B1604629) ethers, this includes the use of non-toxic catalysts, recyclable solvents, and energy-efficient methods. nih.govresearchgate.net
Several strategies can make the synthesis of this compound more environmentally friendly:
Alternative Reagents: Traditional chloromethylation often uses formaldehyde (B43269) and HCl, while methoxymethylation might use the highly carcinogenic chloromethyl methyl ether (MOM-Cl). uclouvain.bewikipedia.org Safer alternatives include using dimethoxymethane (B151124) with an acid catalyst or employing electrochemical methods that avoid toxic reagents altogether. uclouvain.bersc.org
Green Catalysts: Iron chlorides (FeCl₃·6H₂O and FeCl₂·4H₂O) have been used as inexpensive, low-toxicity catalysts for the etherification of benzyl alcohols. nih.govacs.org
Sustainable Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as propylene (B89431) carbonate, which is also recyclable, can significantly reduce the environmental footprint of the process. nih.govresearchgate.net
Energy Efficiency: Using methods like microwave irradiation can shorten reaction times and reduce energy consumption, as demonstrated in the nucleophilic substitution of 2,4-dimethoxynitrobenzene. nih.govresearchgate.net
| Step | Conventional Method | Potential Green Alternative |
|---|---|---|
| Methoxymethylation | Chloromethyl methyl ether (carcinogenic) | Electrochemical methoxymethylation; Dimethoxymethane with acid catalyst uclouvain.be |
| Catalyst | Strong acids or bases | Iron(II/III) chlorides (low-toxicity) nih.gov |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Propylene carbonate (recyclable) acs.org |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation (rapid) nih.gov |
Precursor Chemistry and Aromatic Functionalization
The foundational step in synthesizing the target compound is the functionalization of a dimethoxybenzene scaffold. The specific arrangement of the methoxy groups in the final product dictates the choice of the starting material, which is 1,3-dimethoxybenzene. The two methoxy groups on this precursor direct electrophilic aromatic substitution to the C4 position, which is activated by both groups and is less sterically hindered than the C2 position.
Derivatization Strategies from Dimethoxybenzene Scaffolds
To introduce the required one-carbon functional group at the C4 position of 1,3-dimethoxybenzene, electrophilic aromatic substitution reactions are employed. A primary and direct method is chloromethylation.
Chloromethylation: This reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring, creating 2,4-dimethoxybenzyl chloride, a direct precursor for etherification. The reaction is typically carried out by treating 1,3-dimethoxybenzene with a source of formaldehyde (such as paraformaldehyde or formalin) and hydrogen chloride. google.commdma.ch The conditions must be carefully controlled to favor the desired monosubstituted product and avoid the formation of polymeric side products. mdma.chtandfonline.com One documented approach involves the reaction of 1,3-dimethoxybenzene with paraformaldehyde and hydrogen chloride in the presence of a phase transfer catalyst to enhance the yield and selectivity of the monochloromethylated product.
Another common, albeit less direct, strategy involves a two-step process: Friedel-Crafts acylation followed by reduction.
Friedel-Crafts Acylation and Reduction: This sequence begins with the acylation of 1,3-dimethoxybenzene using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction forms 2,4-dimethoxyacetophenone. The subsequent step involves the reduction of the ketone functionality to a hydroxyl group. This is readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent to yield 2,4-dimethoxybenzyl alcohol. ijcea.org This alcohol is the key intermediate for the final ether formation step.
| Strategy | Precursor | Reagents | Intermediate Product | Key Advantages |
|---|---|---|---|---|
| Chloromethylation | 1,3-Dimethoxybenzene | Paraformaldehyde, HCl | 2,4-Dimethoxybenzyl chloride | Direct route to a reactive intermediate. |
| Acylation-Reduction | 1,3-Dimethoxybenzene | 1. Acetyl Chloride, AlCl₃ 2. NaBH₄, Methanol | 2,4-Dimethoxybenzyl alcohol | Avoids handling of potentially hazardous chloromethylating agents. |
Controlled Synthesis of Benzylic Methoxymethyl Ethers
With the precursor 2,4-dimethoxybenzyl alcohol in hand, the final step is the formation of the methyl ether linkage at the benzylic position. This transformation is a standard etherification, which can be accomplished through several reliable methods.
Williamson Ether Synthesis: This classical method remains one of the most popular and versatile for preparing ethers. wikipedia.org The synthesis involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In this specific application, 2,4-dimethoxybenzyl alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. libretexts.org This nucleophilic alkoxide is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the target compound, this compound. The reaction is best performed in an aprotic polar solvent like DMF or acetonitrile (B52724) to promote the SN2 pathway. chem-station.com
Direct Methylation under Basic Conditions: A variation of the Williamson synthesis involves using a base like potassium hydroxide (B78521) (KOH) with methyl iodide. This can sometimes be performed under solvent-free conditions or in a suitable solvent, offering a simpler experimental setup.
Methoxymethylation using Chloromethyl Methyl Ether (MOM-Cl): While typically used for protecting alcohols, the principles apply to forming the desired ether. The alcohol (2,4-dimethoxybenzyl alcohol) is reacted with chloromethyl methyl ether in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base). The base neutralizes the HCl generated during the reaction, facilitating the formation of the methoxymethyl ether.
| Method | Substrate | Reagents | Product | Mechanism |
|---|---|---|---|---|
| Williamson Ether Synthesis | 2,4-Dimethoxybenzyl alcohol | 1. NaH 2. CH₃I or (CH₃)₂SO₄ | This compound | SN2 |
| Direct Methylation | 2,4-Dimethoxybenzyl alcohol | KOH, CH₃I | This compound | SN2 |
| Reaction with MOM-Cl | 2,4-Dimethoxybenzyl alcohol | MOM-Cl, Hünig's base | This compound | Nucleophilic Substitution |
Reactivity and Reaction Mechanisms of 2,4 Dimethoxy 1 Methoxymethyl Benzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The nature of the substituents already present on the benzene ring significantly influences both the rate of the reaction and the position of the incoming electrophile. wikipedia.org
Substituents on a benzene ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. masterorganicchemistry.com Ortho-, para-directors guide the incoming electrophile to the positions adjacent (ortho) and opposite (para) to the substituent, whereas meta-directors guide it to the intervening (meta) positions. libretexts.orgpressbooks.pub
Both the methoxy (B1213986) (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups are considered activating groups and ortho-, para-directors. libretexts.org The oxygen atom in the methoxy group can donate electron density to the benzene ring through resonance, which stabilizes the positive charge of the arenium ion intermediate formed during electrophilic attack. organicchemistrytutor.com This stabilization is most effective when the attack occurs at the ortho and para positions, leading to a lower activation energy for these pathways. organicchemistrytutor.comyoutube.com
In 2,4-dimethoxy-1-(methoxymethyl)benzene, the two methoxy groups and the methoxymethyl group all direct incoming electrophiles to the ortho and para positions relative to themselves. The cumulative effect of these three activating groups makes the aromatic ring highly nucleophilic and susceptible to electrophilic attack. The positions on the ring are not all equally reactive, and the final substitution pattern is a result of the combined directing effects of all three substituents. The steric hindrance caused by the substituents also plays a role, with attack at less hindered positions being generally favored. youtube.com
| Substituent Group | Classification | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -OCH₃ (Methoxy) | Activating | Ortho, Para | Increases reaction rate by donating electron density through resonance. |
| -CH₂OCH₃ (Methoxymethyl) | Activating | Ortho, Para | Increases reaction rate through a combination of inductive and hyperconjugative effects. |
The mechanism of electrophilic aromatic substitution on substituted benzenes has been extensively studied. The rate-determining step is the formation of the arenium ion. msu.edu For this compound, the high electron density of the ring facilitates a rapid reaction with a variety of electrophiles, such as nitronium ions (NO₂⁺) in nitration or sulfonium (B1226848) ions (SO₃H⁺) in sulfonation. wikipedia.org
Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the electronic properties and reactivity of dimethoxybenzene derivatives. nih.gov These studies help in understanding the stability of intermediates and predicting the most likely sites of electrophilic attack. nih.gov For dialkoxybenzenes, it has been shown that the regioselectivity of reactions like dinitration can be influenced by factors such as the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic compound. nih.gov
The presence of multiple activating groups can sometimes lead to unexpected reaction outcomes or byproducts. For instance, in the presence of strong nucleophiles, aromatic nucleophilic substitution (SNA) can occur, although this is less common for methoxy groups which are typically poor leaving groups. nih.gov However, under specific conditions, such as microwave irradiation with a bulky nucleophile, transetherification has been observed in related dimethoxy-nitrobenzene compounds. nih.gov
Deprotection Strategies for the Methoxymethyl Group
The methoxymethyl (MOM) group is frequently used as a protecting group for hydroxyl functions in organic synthesis due to its stability under various conditions. nih.gov However, its removal, or deprotection, is a crucial step in multi-step syntheses.
The most common method for the deprotection of MOM ethers is through acid-catalyzed hydrolysis. total-synthesis.com The reaction mechanism involves the protonation of the ether oxygen, which makes the methoxymethyl group a better leaving group. Subsequent cleavage of the C-O bond results in the formation of the free alcohol and a resonance-stabilized carbocation, which is then trapped by a nucleophile (like water) to form formaldehyde (B43269) and methanol (B129727). total-synthesis.com A variety of Brønsted and Lewis acids can be used for this purpose. wikipedia.org Heteropolyacids, such as the Wells-Dawson type, have been utilized as recoverable and reusable solid acid catalysts for the efficient deprotection of phenolic MOM ethers. nih.gov
| Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|
| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Aqueous solution | Readily available and effective. | nih.gov |
| Wells-Dawson Heteropolyacid | Bulk or supported on silica, various solvents | High yields, catalyst is recoverable and reusable. | nih.gov |
| Silica-supported Sodium Hydrogen Sulfate (B86663) | Room temperature | Heterogeneous catalyst, simple workup. | organic-chemistry.org |
| Bismuth Triflate | Aqueous medium | Efficient for both MOM ethers and esters. | semanticscholar.org |
While less common than acid-catalyzed methods, palladium-catalyzed reactions can also be employed for the deprotection of certain protecting groups. These methods often involve allylic or benzylic systems. For MOM ethers specifically, palladium catalysis is not a standard deprotection strategy. However, palladium catalysts are extensively used in various other transformations in organic synthesis, including cross-coupling reactions and hydrogenations, which might be performed on molecules containing a MOM-protected hydroxyl group. google.com
In a molecule like this compound, which contains multiple ether linkages, achieving selective cleavage of one specific ether can be challenging. Regioselective O-demethylation of aryl methyl ethers is an important transformation in the synthesis of natural products and pharmaceuticals. Various reagents have been developed to achieve this selectivity. For instance, aluminum chloride has been used for the regioselective demethylation of the para-methoxy group in certain phenolic esters and diaryl ketones. google.com Other methods involve the use of reagents like sodium ethoxide in DMF, which has shown selectivity for demethylating ortho-methoxy groups in some aromatic compounds. google.com The choice of reagent and reaction conditions is crucial for controlling which methoxy group is cleaved.
Oxidation Reactions
The electron-rich nature of the aromatic ring in this compound makes it susceptible to oxidation, particularly leading to the formation of quinone derivatives.
Dimethoxybenzene derivatives are known to undergo oxidative demethylation to form benzoquinones. rsc.org This transformation is a common reaction for hydroquinone (B1673460) dimethyl ethers. The oxidation of this compound is expected to yield methoxy-p-benzoquinone derivatives, which are valuable intermediates in the synthesis of various natural products and biologically active molecules. The reaction proceeds through the removal of the two methoxy groups and subsequent oxidation of the resulting hydroquinone.
While direct studies on this compound are not extensively documented, the oxidation of similar compounds, such as 2-benzyl-1,4-dimethoxybenzene derivatives, provides a strong model for its behavior. chemrxiv.org The oxidation of these related compounds readily yields the corresponding quinone derivatives, suggesting a similar outcome for this compound.
Cerium Ammonium Nitrate (CAN) is a powerful and versatile one-electron oxidizing agent commonly employed for the oxidative demethylation of methoxy-substituted aromatic compounds. researchgate.netresearchgate.net The reaction mechanism involves an electron transfer from the electron-rich aromatic ring to the Ce(IV) center, forming a radical cation. This intermediate then undergoes further reaction, typically nucleophilic attack by water, leading to demethylation and subsequent oxidation to the quinone.
In the case of 2-benzyl-1,4-dimethoxybenzene derivatives, CAN in an acetonitrile (B52724)/water solvent system effectively promotes their conversion to the corresponding quinones. chemrxiv.org The reaction is typically carried out at low temperatures to control selectivity and minimize side reactions. A typical procedure involves the slow addition of an aqueous solution of CAN to a solution of the dimethoxybenzene derivative in acetonitrile. chemrxiv.org The reaction progress can be monitored by thin-layer chromatography, and the product is isolated after an appropriate workup.
The general reaction conditions for the CAN-mediated oxidation of a dimethoxybenzene derivative are summarized in the table below.
| Parameter | Condition |
| Oxidizing Agent | Cerium Ammonium Nitrate (CAN) |
| Solvent | Acetonitrile/Water |
| Temperature | 0 °C to room temperature |
| Reaction Time | Typically less than 1 hour |
This table presents typical conditions for the oxidation of dimethoxybenzene derivatives with CAN, based on studies of related compounds. rsc.orgchemrxiv.org
Reactions Involving Organometallic Reagents
The methoxy and methoxymethyl groups on the benzene ring can direct the regioselectivity of metalation reactions, providing a powerful tool for further functionalization of the aromatic ring.
Directed ortho-Metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. researchgate.net The methoxy group is a well-established directing group in DoM reactions. researchgate.net In this compound, both methoxy groups and the oxygen of the methoxymethyl group can potentially direct lithiation to their respective ortho positions.
The relative directing ability of these groups and the steric hindrance around each potential lithiation site will determine the regiochemical outcome. Generally, the methoxy group is a stronger directing group than the methoxymethyl ether. Therefore, lithiation is expected to occur preferentially at the position ortho to one of the methoxy groups. The specific site of lithiation (C-3 or C-5) would depend on the reaction conditions and the specific organolithium base used.
The reactivity of organolithium reagents with methoxymethylated aromatic compounds is a subject of detailed kinetic studies. The aggregation state of the organolithium reagent in solution (e.g., monomer, dimer, tetramer) can significantly influence its reactivity.
Condensation Reactions
The activated aromatic ring of this compound can participate in condensation reactions with various electrophiles, particularly under acidic or basic conditions.
Electron-rich phenols and their ethers are known to undergo condensation reactions with aldehydes and acetals to form various heterocyclic structures. nih.gov For instance, the iron(III)-catalyzed condensation of 3,4-dimethoxyphenol (B20763) with benzaldehyde (B42025) and styrene (B11656) leads to the formation of a benzopyran derivative. nih.gov This reaction proceeds through the formation of an ortho-quinone methide intermediate. Given the structural similarity, this compound could potentially undergo similar transformations.
Another important class of condensation reactions for electron-rich aromatic compounds is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. rsc.orgchemrxiv.orgresearchgate.netresearchgate.netnsf.gov While this compound itself is not a β-arylethylamine, its activated aromatic ring suggests that suitably functionalized derivatives could be effective substrates in Pictet-Spengler type cyclizations. The high electron density at the positions ortho and para to the methoxy groups would facilitate the electrophilic aromatic substitution step of the cyclization.
Cyclization Reactions
Intramolecular cyclization reactions are crucial for the synthesis of cyclic and polycyclic frameworks. For derivatives of this compound, various cyclization strategies can be envisioned, often requiring the introduction of additional functional groups. One prominent strategy is the intramolecular Diels-Alder (IMDA) reaction, where a diene and a dienophile are tethered within the same molecule. nih.gov For instance, a derivative of the parent compound could be functionalized with a diene and a dienophile, allowing for a thermally induced cyclization to form a fused polycyclic system. Studies on stabilized 2-amino-1,3-dienes have shown they can participate in IMDA reactions with pendant dienophiles to create complex tetracyclic systems. nih.gov
Another pathway involves electrophilic aromatic substitution, such as an intramolecular Friedel-Crafts reaction. If the methoxymethyl group were converted to a longer side chain containing an electrophilic center (e.g., an acyl chloride or an activated alcohol), it could cyclize onto the electron-rich dimethoxybenzene ring. The strong activating effect of the two methoxy groups would facilitate such a reaction, directing the cyclization to the ortho or para positions.
Furthermore, radical cyclization presents another powerful method for ring formation. acs.org A radical generated on a side chain attached to the aromatic ring can add to an unsaturated bond within the same molecule to form a new ring. The specific pathway and feasibility would depend on the nature of the tether and the reaction conditions employed. acs.org Theoretical studies have also explored the intramolecular C-H insertion of carbene species attached to a substituted aromatic ring, leading to dihydro-phosphanaphthalene systems, highlighting unconventional cyclization pathways. nih.gov
Aromatic ethers can participate in cycloaddition reactions, although the inherent stability of the aromatic ring often presents a significant energy barrier. These reactions can be broadly categorized into thermal and photochemical strategies. youtube.com
Thermal cycloadditions, such as the [4+2] Diels-Alder reaction, typically require the aromatic ring to function as either the diene or dienophile component. youtube.com While this is energetically unfavorable for benzene itself, electron-rich systems like dimethoxybenzenes can exhibit enhanced reactivity. The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com Another class of thermal reactions is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile. beilstein-journals.orgnih.gov Sydnones, for example, can act as masked 1,3-dipoles that undergo intramolecular cycloaddition with an alkene tethered to the aromatic system upon heating. beilstein-journals.orgnih.gov
Photochemical cycloadditions offer an alternative pathway, often leading to products that are inaccessible under thermal conditions. libretexts.org The most common photochemical cycloaddition is the [2+2] reaction between two alkene units to form a cyclobutane (B1203170) ring. libretexts.org This reaction is considered "photochemically allowed" because the absorption of UV light promotes an electron from the HOMO to the LUMO, creating an excited state with orbital symmetry that is suitable for a concerted cycloaddition. libretexts.org Aromatic ethers can undergo intermolecular [2+2] cycloaddition with alkenes upon irradiation. Intramolecular variants are also possible, where an unsaturated side chain can cyclize onto the aromatic ring, leading to the formation of polycyclic structures. mdpi.org Light can also induce other types of reactions, such as hetero-Diels-Alder cycloadditions, where photogenerated species like o-naphthoquinone methides act as reactive dienes. researchgate.net
Synthetic Applications and Utility of 2,4 Dimethoxy 1 Methoxymethyl Benzene
Role as a Key Synthetic Intermediate in Organic Synthesis
The structural framework of 2,4-Dimethoxy-1-(methoxymethyl)benzene, characterized by an activated benzene (B151609) ring, provides a reactive platform for various chemical transformations. The methoxy (B1213986) groups at positions 2 and 4 enhance the electron density of the aromatic ring, facilitating electrophilic substitution reactions. The methoxymethyl group at position 1 can be readily converted into other functional groups, such as a formyl group (aldehyde) or a hydroxymethyl group (alcohol), further expanding its synthetic utility.
This compound serves as a precursor to 2,4-dimethoxybenzaldehyde (B23906) and related derivatives, which are pivotal in the construction of more complex molecules. The strategic placement of the oxygen-containing substituents also plays a crucial role in directing further functionalization of the aromatic ring and in influencing the reactivity of adjacent groups.
Application in Complex Molecule Synthesis
The utility of this compound and its derivatives extends to the synthesis of intricate and biologically significant molecules. Its structural motifs are incorporated into a variety of complex natural products and designed molecules.
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. jetir.org The synthesis of functionalized crown ethers often involves the condensation of aromatic diols with polyethylene (B3416737) glycol derivatives. While direct examples of the use of this compound in crown ether synthesis are not extensively documented, its structural analogue, 2,4-dimethoxybenzene, serves as a foundational unit for creating substituted aromatic macrocycles.
| Macrocycle Type | Synthetic Strategy | Role of 2,4-Dimethoxybenzyl Unit |
| Benzo-crown ethers | Templated macrocyclization | Provides a substituted aromatic core |
| Functionalized macrocycles | Multi-step synthesis | Introduces specific functionalities and influences conformational properties |
The 2,4-dimethoxybenzene moiety is a recurring structural element in a variety of natural products. Consequently, this compound and its derivatives are valuable starting materials in the total synthesis of these complex molecules.
Psoralidin (B1678305): Psoralidin is a natural product with a range of biological activities. The total synthesis of psoralidin has been achieved through convergent synthetic pathways that utilize derivatives of 2,4-dimethoxybenzene. nih.govchemrxiv.org For example, a key step in one synthetic route involves the condensation of methyl 2-(2,4-dimethoxyphenyl)acetate with a substituted benzoic acid derivative. nih.gov This highlights the importance of the 2,4-dimethoxyphenyl unit as a fundamental building block.
Madeirolide A: Madeirolide A is a complex polyketide natural product. researchgate.net While the total synthesis of madeirolide A is a significant challenge and various strategies have been explored for the construction of its different fragments, researchgate.netuwindsor.cacam.ac.uknih.gov the direct use of this compound is not explicitly detailed in published synthetic routes. However, the principles of complex molecule synthesis often rely on the use of well-defined aromatic precursors to construct specific fragments, and the 2,4-dimethoxybenzyl unit represents a common structural motif in natural product synthesis.
Carbazomycins: Carbazomycins are a family of carbazole (B46965) alkaloids with antibiotic properties. Their synthesis often involves the construction of a substituted carbazole nucleus. chemrxiv.orgnih.govwikipedia.orgorganic-chemistry.orgnih.gov In the total synthesis of carbazomycins E and F, a key intermediate is a multiply substituted carbazole derived from a 2-aminobiphenyl (B1664054) precursor. chemrxiv.orgnih.govnih.gov The substitution pattern of the benzene rings is crucial for the final structure, and 2,4-dimethoxybenzene derivatives are logical starting points for introducing the required methoxy groups.
| Natural Product | Key Synthetic Strategy | Relevance of 2,4-Dimethoxybenzene Moiety |
| Psoralidin | Convergent synthesis | Core structural component of a key starting material. nih.gov |
| Madeirolide A | Fragment-based synthesis | Potential precursor for aromatic fragments. researchgate.netuwindsor.cacam.ac.uknih.gov |
| Carbazomycins | Aryne-mediated carbazole formation | Precursor for introducing the dimethoxy substitution pattern. chemrxiv.orgnih.govnih.gov |
The 2,4-dimethoxybenzaldehyde, which can be prepared from this compound, is a valuable starting material for the synthesis of various heterocyclic compounds.
Indole (B1671886) Derivatives: The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of an arylhydrazine with an aldehyde or ketone. uwindsor.ca Substituted benzaldehydes, such as 2,4-dimethoxybenzaldehyde, can be used to introduce specific substitution patterns onto the resulting indole ring. nih.gov The electron-donating methoxy groups can influence the regioselectivity of the cyclization process. nih.gov
Imidazole (B134444) Derivatives: The synthesis of substituted imidazoles can be achieved through various multi-component reactions. wikipedia.org One common method is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org By using 2,4-dimethoxybenzaldehyde in this reaction, it is possible to synthesize imidazoles bearing a 2,4-dimethoxyphenyl substituent. researchgate.net
| Heterocycle | Synthetic Method | Role of 2,4-Dimethoxybenzaldehyde |
| Indole | Fischer Indole Synthesis | Provides the substituted aryl component. uwindsor.canih.gov |
| Imidazole | Debus-Radziszewski Synthesis | Provides the aldehyde component for substitution on the imidazole ring. wikipedia.orgresearchgate.net |
Utilization of the Methoxymethyl (MOM) Group as a Protective Strategy
The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under a range of conditions and the availability of various methods for its introduction and removal. wikipedia.orgorganic-chemistry.orgresearchgate.net In this compound, the MOM group is part of the core structure, but its chemistry is relevant to the compound's utility.
The MOM ether can be cleaved under acidic conditions. wikipedia.org For aromatic MOM ethers, deprotection can be achieved using reagents like trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, which proceeds through the formation of a silyl (B83357) ether intermediate that is subsequently hydrolyzed. nih.gov This method offers a mild alternative to strongly acidic conditions. nih.gov The choice of deprotection conditions can be critical in the synthesis of complex molecules with multiple sensitive functional groups.
| Deprotection Reagent | Conditions | Mechanism |
| Trimethylsilyl triflate (TMSOTf) / 2,2′-bipyridyl | CH3CN, room temperature, then H2O | Formation of a silyl ether intermediate followed by hydrolysis. nih.gov |
| Strong acids (e.g., HCl) | Aqueous or alcoholic solution, heat | Acid-catalyzed hydrolysis of the acetal (B89532). wikipedia.org |
Derivatives and Analogues of 2,4 Dimethoxy 1 Methoxymethyl Benzene
Structural Modifications and Isomeric Variations
The arrangement of the methoxy (B1213986) and methoxymethyl groups on the benzene (B151609) ring is a defining feature of 2,4-Dimethoxy-1-(methoxymethyl)benzene and its isomers. Altering the substitution pattern leads to the formation of positional isomers with distinct properties. Furthermore, the introduction of substituents, such as halogens, onto the aromatic ring generates a broad class of analogues.
Positional Isomers (e.g., 1-Methoxy-2-(methoxymethyl)benzene, 1,2-Dimethoxy-4-(methoxymethyl)benzene)
Positional isomers of this compound share the same molecular formula but differ in the attachment points of the substituents on the benzene ring. Two notable examples are 1-Methoxy-2-(methoxymethyl)benzene and 1,2-Dimethoxy-4-(methoxymethyl)benzene.
1-Methoxy-2-(methoxymethyl)benzene features a methoxy group and a methoxymethyl group in an ortho relationship on the benzene ring. This arrangement influences its physical properties, such as its boiling point and density.
1,2-Dimethoxy-4-(methoxymethyl)benzene , also known as veratryl alcohol methyl ether, is another significant positional isomer. In this compound, two methoxy groups are situated ortho to each other, with the methoxymethyl group in the para position relative to one of the methoxy groups.
The physical and chemical properties of these isomers are summarized in the interactive data table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C10H14O3 | 182.22 | 245.10 | 1.031 |
| 1-Methoxy-2-(methoxymethyl)benzene | C9H12O2 | 152.19 | 192 | 0.997 |
| 1,2-Dimethoxy-4-(methoxymethyl)benzene | C10H14O3 | 182.22 | - | - |
Halogenated and Other Substituted Analogues
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) or other functional groups onto the aromatic ring of this compound and its isomers gives rise to a wide variety of substituted analogues. The nature and position of these substituents can dramatically alter the electronic properties and reactivity of the aromatic ring.
Halogenation of dimethoxybenzene derivatives is a common synthetic transformation. For instance, the chlorination of 1,3-dimethoxybenzene (B93181) can be achieved using various chlorinating agents. A key precursor for a halogenated analogue of the primary compound is 2,4-dimethoxybenzyl chloride . This compound serves as a valuable intermediate for the synthesis of other derivatives through nucleophilic substitution reactions at the benzylic position.
The synthesis of various halogenated and dimethoxy-substituted isopropyl cyanophenylacrylates has been reported, demonstrating the feasibility of introducing substituents onto dimethoxybenzene rings. These studies provide a basis for envisioning a range of substituted analogues of this compound.
Synthesis and Comparative Reactivity of Modified Analogues
The synthesis of positional isomers and substituted analogues of this compound relies on established methods in organic chemistry, primarily involving electrophilic aromatic substitution and nucleophilic substitution reactions.
The synthesis of 1-Methoxy-2-(methoxymethyl)benzene can be achieved through various routes, including the Williamson ether synthesis, where a corresponding benzyl (B1604629) halide is reacted with a methoxide (B1231860) source.
The synthesis of 1,2-Dimethoxy-4-(methoxymethyl)benzene can be approached by the methylation of the corresponding phenolic precursor or by functional group manipulation of a pre-existing substituted benzene ring.
The synthesis of halogenated analogues often starts with the corresponding dimethoxybenzene. For example, the synthesis of 2,4-dimethoxybenzyl chloride can be accomplished from 1,3-dimethoxybenzene. This halogenated intermediate can then undergo nucleophilic substitution reactions with various nucleophiles to introduce a range of functional groups at the benzylic position. For example, reaction with methanol (B129727) would yield this compound.
The reactivity of these modified analogues is heavily influenced by the electronic effects of the substituents. The two methoxy groups in this compound are ortho-para directing and activating for electrophilic aromatic substitution. The position of further substitution will be directed by the combined influence of the existing groups. Halogen substituents are generally deactivating yet ortho-para directing for electrophilic aromatic substitution. The reactivity of substituted benzyl ethers can also be influenced by the nature of the substituent on the aromatic ring, particularly in reactions involving the benzylic position, such as SN1-type reactions where carbocation stability is crucial.
Structure-Reactivity Relationship Studies in Analogue Series
The systematic study of how structural modifications affect the reactivity of a series of related compounds is known as a structure-reactivity relationship (SRR) study. While specific SRR studies on the derivatives of this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry allow for predictions of their behavior.
The electron-donating nature of the methoxy groups in all the isomers of dimethoxy(methoxymethyl)benzene increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. In 1,3-dimethoxybenzene, the parent structure for the 2,4-dimethoxy substitution pattern, both methoxy groups direct electrophiles to the ortho and para positions. This leads to a highly activated ring, particularly at the positions flanked by the two methoxy groups.
In reactions involving the methoxymethyl group, such as SN1 reactions of the corresponding benzyl halides, the stability of the benzylic carbocation intermediate is paramount. Electron-donating groups on the aromatic ring, like methoxy groups, will stabilize this carbocation and thus increase the reaction rate. Conversely, electron-withdrawing groups would destabilize the carbocation and decrease the reaction rate.
Computational studies on dimethoxybenzene derivatives have been used to analyze their electronic properties, such as HOMO and LUMO energy levels and molecular electrostatic potentials, which can provide insights into their reactivity and potential for intermolecular interactions. These theoretical approaches can be valuable in predicting the structure-reactivity relationships within a series of analogues.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic structure and energy of molecules. These calculations can be broadly categorized into methods based on Density Functional Theory (DFT) and ab initio wave function theory.
Density Functional Theory (DFT) has become a primary tool for elucidating reaction mechanisms due to its favorable balance of computational cost and accuracy. diva-portal.org For substituted benzenes, DFT is extensively used to model reactions such as electrophilic aromatic substitution (SEAr), a characteristic reaction for electron-rich systems like 2,4-Dimethoxy-1-(methoxymethyl)benzene.
| Functional | Description | Typical Application in Aromatic Systems |
| B3LYP | Hybrid functional, widely used for general-purpose calculations. | Geometry optimizations, frequency analysis, electronic properties. rsc.orgresearchgate.net |
| M06-2X | Hybrid meta-GGA functional with good performance for main-group thermochemistry and kinetics. | Calculating activation energies and reaction pathways, especially non-covalent interactions. scirp.org |
| ωB97X-D | Range-separated hybrid functional with empirical dispersion correction. | Studies involving long-range interactions, such as π-stacking or van der Waals complexes. |
| PBE0 | Hybrid functional mixing PBE exchange with Hartree-Fock exchange. | Electronic structure and property calculations. researchgate.net |
This table summarizes common DFT functionals used in the computational study of substituted benzene (B151609) derivatives.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, often considered the "gold standard" for benchmarking. chemrxiv.org
For mechanistic studies, ab initio calculations are frequently used to refine the energies of stationary points (reactants, products, transition states) that were initially located using DFT. nih.gov For example, the interaction potential energy between benzene and water has been accurately calculated at the MP2 level and compared with Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) results to develop precise analytical functions. rsc.org While a full ab initio exploration of a reaction pathway for a molecule the size of this compound is computationally intensive, such calculations provide crucial benchmarks. A common strategy involves optimizing geometries with a cost-effective DFT functional and then performing single-point energy calculations with a high-level ab initio method to obtain more reliable energy barriers and reaction enthalpies. nih.gov
Mechanistic Modeling and Transition State Analysis
Mechanistic modeling focuses on constructing a step-by-step description of a chemical reaction. For this compound, a key reaction is electrophilic aromatic substitution. The generally accepted mechanism involves three main steps: the generation of a strong electrophile, the attack of the benzene ring on the electrophile to form a carbocation intermediate (known as a σ-complex or arenium ion), and the removal of a proton to restore aromaticity. byjus.combyjus.com
Computational chemistry allows for the explicit modeling of this process. Transition State Theory is central to this analysis, where the reaction rate is determined by the energy barrier to the highest-energy transition state. DFT calculations are used to locate the transition state structures and calculate their energies. eurjchem.com For example, in the nitration of benzene, DFT calculations have been used to determine the activation barriers for the formation of the σ-complex and the subsequent proton removal. eurjchem.com Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state correctly connects the reactant and product states on the potential energy surface. scirp.orgresearchgate.net These models reveal that the formation of the σ-complex is typically the slow, rate-determining step because it involves the temporary disruption of the ring's aromaticity. masterorganicchemistry.com
| Reaction Step | Description | Calculated Activation Barrier (Example: Benzene Nitration) |
| Step 1 | Generation of Electrophile (e.g., NO₂⁺) | 18-22 kcal/mol (from mixed acid) eurjchem.com |
| Step 2 | Formation of σ-complex (Arenium Ion) | ~7 kcal/mol eurjchem.com |
| Step 3 | Removal of Proton (Restoration of Aromaticity) | Generally barrierless eurjchem.com |
This table illustrates typical activation barriers for the steps in an electrophilic aromatic substitution reaction, based on DFT calculations for benzene nitration.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods are highly effective at predicting the outcome of chemical reactions, particularly the regioselectivity of substitutions on an aromatic ring. rsc.org For this compound, the benzene ring is highly activated towards electrophilic attack due to the presence of three electron-donating groups: two methoxy (B1213986) groups (-OCH₃) and one methoxymethyl group (-CH₂OCH₃). Both types of groups are ortho-, para-directing. libretexts.org
Computational models predict the most likely site of substitution by comparing the activation energies for electrophilic attack at each unique position on the ring. The position with the lowest energy transition state corresponds to the major product. beilstein-journals.org A detailed DFT analysis of the dinitration of dimethoxybenzenes showed that regioselectivity can be explained by analyzing the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic reactant and the stability of the intermediate σ-complex. nih.gov For 1,2-dimethoxybenzene, substitution is strongly directed to the C4 position (para to one methoxy group), which is consistent with both local reactivity descriptor analysis and calculated activation energies. scirp.orgresearchgate.net In the case of this compound, a similar computational approach would be used to determine the preferred site of attack among the available C3, C5, and C6 positions, resolving the competing directing effects of the three activating groups.
Local reactivity indices derived from conceptual DFT, such as Fukui functions and Parr functions, can also be used to predict the most nucleophilic atom in the ring, providing a qualitative prediction of regioselectivity without the need to calculate the full reaction pathway. scirp.orgresearchgate.net
Conformational Analysis and Energetic Profiles of Substituted Benzene Systems
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. The methoxy and methoxymethyl groups can rotate relative to the plane of the benzene ring. Understanding the conformational preferences and the energy differences between them is crucial, as the lowest-energy conformer is the most populated and typically dictates the molecule's reactivity.
Computational methods are used to explore the potential energy surface (PES) of the molecule. This is often done by systematically rotating the key dihedral angles (e.g., C(aryl)-C(aryl)-O-C(methyl) for the methoxy groups) and calculating the energy at each point. This process, known as a PES scan, reveals the energy minima corresponding to stable conformers and the energy barriers for rotation between them. researchgate.net Studies on various aryl methyl ethers, including dimethoxybenzenes, have established the minimum energy conformations. colostate.edu For anisole (B1667542) (methoxybenzene), the planar conformation where the methyl group is in the plane of the benzene ring is the most stable. colostate.edu For dimethoxybenzenes, the relative orientation of the two methoxy groups determines the most stable structure, with steric and electronic effects playing a key role. colostate.edu For this compound, a similar analysis would reveal the preferred orientations of all three substituent groups, identifying the global minimum energy structure and its relative stability compared to other conformers.
| Compound | Number of Observed Conformations | Method |
| Anisole | 1 (planar) | Experiment/Calculation colostate.edu |
| 1,2-Dimethoxybenzene | 2 | Experiment/Calculation colostate.edu |
| 1,3-Dimethoxybenzene (B93181) | 3 | Experiment/Calculation colostate.edu |
| 1,4-Dimethoxybenzene | 2 | Experiment/Calculation colostate.edu |
This table shows the number of experimentally observed or computationally predicted stable conformations for anisole and its dimethoxy derivatives.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR including COSY, HSQC, HMBC)
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 2,4-Dimethoxy-1-(methoxymethyl)benzene, one would expect to see distinct signals for the aromatic protons, the two methoxy (B1213986) groups (-OCH₃), and the methoxymethyl group (-CH₂OCH₃). The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring.
¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the six carbons of the benzene ring, the two methoxy carbons, the methylene (B1212753) carbon of the methoxymethyl group, and the methyl carbon of the methoxymethyl group.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming which aromatic protons are adjacent. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which would be crucial for definitively assigning the positions of the methoxy and methoxymethyl substituents on the aromatic ring.
Mass Spectrometry Techniques for Molecular Ion Detection
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound, which is C₁₀H₁₄O₃. The analysis would show a molecular ion peak corresponding to the exact mass of the compound (182.0943 g/mol ). The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing losses of methoxy and methoxymethyl fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Mechanistic Probes
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π-π* electronic transitions of the benzene ring. The substitution with two electron-donating methoxy groups would be expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. This technique is highly effective for monitoring the progress of reactions involving the aromatic ring, as changes in conjugation or substitution result in observable shifts in the absorption spectrum.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the compound from reaction mixtures and assessing its purity.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring reaction progress and determining the purity of a sample. A suitable mobile phase (a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate) would be developed to achieve good separation between the starting materials, the product, and any byproducts. The compound's retention factor (Rf) value would be characteristic under specific conditions (stationary phase and mobile phase). Visualization would be achieved under UV light (254 nm) due to the aromatic ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, quantification, and purification of compounds. A reverse-phase HPLC method, likely using a C18 column, would be developed for this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be a key identifier for purity assessment. A detector, such as a UV detector set to the compound's absorption maximum, would be used for quantification.
Crystallographic Analysis (e.g., X-ray Diffraction of Derivatives and Co-crystals)
Studies on various dimethoxybenzene derivatives consistently show that their molecular structures and crystal packing are heavily influenced by the positions of the methoxy groups and other substituents. nih.govaps.org For example, crystallographic analysis of other derivatives has shown they often crystallize in systems like the monoclinic or orthorhombic space groups. nih.govresearchgate.net The packing within these crystals is typically stabilized by a network of weak intermolecular forces, including hydrogen bonds and π–π stacking interactions. nih.govnih.gov
In the case of 1,4-distyryl-2,5-dimethoxybenzene derivatives, the crystal packing is stabilized by π–π interactions between the benzene rings of adjacent molecules. nih.gov Similarly, the crystal structure of 4,4'-dimethoxy-1,1'-biphenyl (B188815) is stabilized by C-H⋯π and weak π…π interactions. For this compound, it can be anticipated that the methoxy and methoxymethyl groups would play a crucial role in directing the crystal packing through dipole-dipole interactions and weak C-H⋯O hydrogen bonds. X-ray diffraction analysis of its derivatives or co-crystals would be invaluable for confirming its molecular geometry, including the planarity of the benzene ring and the torsion angles of the substituent groups, which in turn dictate the supramolecular architecture.
Kinetic Studies and Quantitative Analysis
Kinetic studies and quantitative analysis provide essential data on the electronic effects of substituents, which govern the reactivity and reaction mechanisms of aromatic compounds.
Determination of Hammett Substituent Constants
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the electronic influence of substituents on the reactivity of a benzene ring. wikipedia.org It relates reaction rates and equilibrium constants through the equation log(k/k₀) = σρ or log(K/K₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. wikipedia.org The substituent constant, σ, encapsulates the total electronic effect of a substituent (inductive and resonance). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net
While a specific Hammett constant for the entire "2,4-dimethoxy-1-methoxymethyl" moiety has not been published, the constants for the individual methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups are known. The methoxy group is a classic example of a substituent with dual effects: it is inductively electron-withdrawing but has a strong electron-donating resonance effect. wikipedia.org Consequently, its Hammett constant is position-dependent; it is electron-donating at the para position (σₚ = -0.24) and moderately electron-withdrawing at the meta position (σₘ = 0.11). oup.com The methoxymethyl group's electronic effect can also be quantified.
Linear free-energy relationships have been successfully applied to methoxymethyl-substituted benzene derivatives. For instance, a study on the formation of [M−H]⁺ ions from 4-substituted-1-(methoxymethyl)benzene derivatives under mass spectrometry conditions found a high linear correlation in Hammett plots, indicating that the stability of the resulting cations is influenced by the inductive effects of the substituents. nih.gov This demonstrates the applicability of Hammett analysis in understanding the reactivity of molecules containing the methoxymethyl group.
Interactive Table: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| -OCH₃ | 0.11 | -0.24 |
| -CH₃ | -0.06 | -0.16 |
| -H | 0.00 | 0.00 |
Data sourced from multiple chemical references. oup.com
Electrochemical Analysis (e.g., Cyclic Voltammetry for Electronic Effects)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for probing the electronic properties of molecules by measuring their oxidation and reduction potentials. For aromatic compounds like this compound, CV can provide quantitative data on the ease of removing an electron from the π-system of the benzene ring.
Studies on related dimethoxybenzene derivatives show that they undergo oxidation to form a radical cation, a process stabilized by the electron-donating methoxy groups. uchile.cl The oxidation potential is a direct measure of the energy required for this electron transfer and is highly sensitive to the nature and position of other substituents on the ring. Electron-donating groups increase the electron density of the aromatic ring, making it easier to oxidize and thus lowering the oxidation potential. uchile.cl
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. libretexts.orgmdpi.com Future research will undoubtedly focus on developing more environmentally friendly and efficient methods for producing 2,4-Dimethoxy-1-(methoxymethyl)benzene. This includes the exploration of novel catalytic systems, the use of renewable starting materials, and the implementation of advanced process technologies.
One promising avenue is the development of solid acid or base catalysts to replace traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture. rsc.org For instance, the use of CaO-based solid bases has shown success in the synthesis of vinyl methyl ether from a biomass-derived starting material, a strategy that could be adapted for the synthesis of aryl methyl ethers. rsc.org The goal would be to achieve high conversion rates and selectivity under milder reaction conditions, thereby reducing energy consumption and waste generation. researchgate.net
Biocatalysis presents another exciting frontier. The use of enzymes to carry out specific chemical transformations offers the potential for high selectivity and operation under environmentally benign conditions. Future work could involve screening for or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound.
Furthermore, the application of continuous flow chemistry could offer significant advantages over traditional batch processing. rsc.orgnih.govuc.ptresearchgate.net Flow reactors can provide enhanced heat and mass transfer, leading to improved reaction control, higher yields, and increased safety, particularly for exothermic reactions. rsc.orgnih.gov The ability to perform multi-step syntheses in a continuous fashion without the need for intermediate purification steps is another major benefit that could be exploited. uc.pt
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Solid Catalysts | - Ease of separation and catalyst recycling- Reduced waste generation | - Development of highly active and stable heterogeneous catalysts- Optimization of reaction conditions for high yield and selectivity |
| Biocatalysis | - High selectivity (chemo-, regio-, and stereoselectivity)- Mild reaction conditions (aqueous media, ambient temperature and pressure)- Use of renewable resources | - Discovery and engineering of novel enzymes- Development of robust and scalable biocatalytic processes |
| Flow Chemistry | - Enhanced process control and safety- Increased reaction efficiency and throughput- Facile scalability | - Design and optimization of continuous flow reactors- Integration of in-line analysis and purification technologies |
Exploration of Novel Reaction Pathways and Transformations
Beyond its synthesis, future research will delve into uncovering new chemical reactions and transformations of this compound. The electron-rich nature of the aromatic ring suggests a rich and varied reactivity profile that is yet to be fully explored.
A key area of interest is the selective C-H activation and functionalization of the benzene (B151609) ring. nih.govscielo.br This would allow for the direct introduction of new functional groups at specific positions, bypassing the need for pre-functionalized starting materials and thus improving atom economy. scielo.br Photocatalysis, in particular, has emerged as a powerful tool for C-H functionalization, and its application to this compound could lead to the development of novel synthetic methodologies. cnr.itresearchgate.net
Cross-coupling reactions, a cornerstone of modern organic synthesis, also present a fertile ground for future investigation. While palladium-catalyzed cross-coupling reactions are well-established, there is still scope for exploring the reactivity of this compound in these transformations, potentially leading to the synthesis of complex molecules with interesting biological or material properties.
Cycloaddition reactions are another area ripe for exploration. The participation of the benzene ring in [4+2] or other cycloaddition reactions could provide access to novel polycyclic scaffolds with unique three-dimensional structures. libretexts.orgnih.govclockss.org The development of new catalytic systems to promote these transformations will be a key focus.
| Reaction Type | Potential Products | Future Research Emphasis |
| C-H Activation | - Regioselectively functionalized derivatives (e.g., arylated, alkylated, halogenated) | - Development of selective and efficient catalysts (e.g., photocatalysts, transition metal catalysts)- Understanding and controlling regioselectivity |
| Cross-Coupling | - Biaryls, vinylarenes, and other coupled products | - Exploration of different coupling partners and catalytic systems- Application in the synthesis of functional molecules |
| Cycloaddition | - Novel polycyclic and heterocyclic compounds | - Investigation of diene and dienophile reactivity- Development of catalysts to control stereoselectivity |
Advanced Mechanistic Investigations and Theoretical Refinements
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and the prediction of new chemical transformations. Future research in this area will increasingly rely on a synergy between experimental and computational approaches.
Quantum chemical calculations, such as Density Functional Theory (DFT), will be instrumental in elucidating the electronic structure and reactivity of the molecule. epstem.netresearchgate.net These studies can provide valuable insights into reaction pathways, transition state geometries, and the factors that control selectivity. epstem.net For instance, DFT can be used to model the interaction of the molecule with different catalysts, helping to explain observed reactivity and guide the development of more effective catalysts.
The burgeoning field of machine learning also holds immense promise for advancing our understanding of this compound. nih.govarxiv.orgprinceton.edurjptonline.orgmit.edu By training algorithms on large datasets of chemical reactions, it may become possible to predict the outcomes of new reactions with a high degree of accuracy. nih.govarxiv.orgrjptonline.org This could significantly accelerate the discovery of novel transformations and the optimization of reaction conditions.
| Methodology | Research Focus | Expected Outcomes |
| Quantum Chemistry (DFT) | - Elucidation of reaction mechanisms- Calculation of electronic properties and reactivity indices- Modeling of catalyst-substrate interactions | - Rational design of more efficient catalysts- Prediction of regioselectivity and stereoselectivity |
| Machine Learning | - Prediction of reaction outcomes (yields, products)- High-throughput screening of reaction conditions- Discovery of novel reaction pathways | - Accelerated optimization of synthetic routes- Identification of new and unexpected reactivity |
Design and Synthesis of Functionally Tailored Materials Incorporating the this compound Motif
The unique structural and electronic properties of the this compound motif make it an attractive building block for the creation of new functional materials. Future research will focus on incorporating this moiety into polymers and other extended structures to develop materials with tailored properties for a range of applications.
One particularly promising area is the synthesis of porous organic polymers (POPs). researchgate.netnih.govrsc.orgnih.gov These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications such as gas storage and separation, catalysis, and sensing. rsc.orgnih.gov The dimethoxybenzene unit can impart specific electronic and conformational properties to the polymer network, influencing its performance in these applications.
The development of novel sensors is another exciting avenue. Polymers incorporating the this compound unit could be designed to interact with specific analytes, leading to a measurable change in their optical or electronic properties. mdpi.comrsc.orgmdpi.commst.edu This could form the basis for new chemical sensors with high sensitivity and selectivity.
Furthermore, the potential for creating biodegradable or thermoresponsive polymers from derivatives of this compound is an area that warrants investigation. Such materials could have applications in areas like drug delivery and smart coatings.
| Material Type | Potential Applications | Research and Development Focus |
| Porous Organic Polymers | - Gas storage and separation- Heterogeneous catalysis- Chemical sensing | - Control over pore size and surface area- Introduction of specific functional groups- Evaluation of performance in target applications |
| Polymer-Based Sensors | - Environmental monitoring- Medical diagnostics- Food safety | - Design of polymers with selective analyte binding sites- Development of sensitive signal transduction mechanisms |
| Biodegradable/Thermoresponsive Polymers | - Drug delivery systems- Smart coatings and textiles- Environmentally friendly plastics | - Synthesis of polymers with controlled degradation rates- Tuning of thermal response properties |
Q & A
Q. What are the common synthetic routes for preparing 2,4-Dimethoxy-1-(methoxymethyl)benzene?
A typical method involves nucleophilic substitution or etherification reactions. For example, reacting a substituted benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) with a methoxymethylating agent like chloromethyl methyl ether under acidic conditions. A reflux setup with glacial acetic acid as a catalyst (0.001 mol scale) and ethanol as a solvent is often employed, followed by solvent evaporation and purification via recrystallization . Characterization using GC-MS or NMR is critical to confirm product purity (>95% by GC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z 122 [M+], 105, 91) help identify structural features .
- NMR Spectroscopy: ¹H and ¹³C NMR resolve methoxy and aromatic proton environments (e.g., δ 3.3–3.8 ppm for OCH₃ groups).
- Infrared (IR) Spectroscopy: Stretching bands for C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) confirm functional groups.
Cross-validation with high-performance liquid chromatography (HPLC) ensures purity (>97%) .
Advanced Research Questions
Q. What reaction mechanisms govern the methoxymethylation of 2,4-dimethoxybenzene derivatives?
The methoxymethyl group is typically introduced via SN2 mechanisms. For instance, using chloromethyl methyl ether as an alkylating agent under acidic conditions facilitates electrophilic substitution at the aromatic ring’s activated position. Computational studies (DFT) can model transition states, while kinetic monitoring via TLC or in-situ IR tracks intermediate formation. Competing pathways, such as over-alkylation, require controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C) to minimize side products .
Q. How can researchers resolve discrepancies in NMR spectroscopic data for derivatives of this compound?
Contradictions in NMR shifts (e.g., overlapping methoxy signals) are addressed by:
- 2D NMR Techniques: HSQC and HMBC correlations differentiate between methoxymethyl and aromatic methoxy groups.
- X-ray Crystallography: Resolves ambiguities in regiochemistry for crystalline derivatives.
- Computational Modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, validated against experimental data .
Q. What strategies optimize reaction yields in the synthesis of methoxymethyl-substituted analogs?
Yield optimization involves:
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution efficiency.
- Temperature Control: Reflux in ethanol (78°C) balances reaction rate and selectivity.
- Purification Methods: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates products with >97% purity.
- Stoichiometry Adjustments: Excess alkylating agent (1.2 equiv) improves conversion but requires careful quenching to avoid byproducts .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- In Vitro Assays: Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria.
- Structure-Activity Relationship (SAR): Modify substituents (e.g., halogenation at the benzene ring) and assess cytotoxicity (e.g., MTT assay on cancer cell lines).
- Molecular Docking: Screen derivatives against target enzymes (e.g., cytochrome P450) to predict binding affinities .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Storage Conditions: Store at 0–6°C in amber vials to prevent photodegradation.
- Moisture Sensitivity: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the methoxymethyl group.
- Long-Term Stability: Monitor via periodic HPLC analysis; degradation products (e.g., demethylated analogs) appear as new peaks at Rf 0.3–0.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
